molecular formula C22H23BrN2O2S B4782484 N-(4-bromophenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pentanamide

N-(4-bromophenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pentanamide

Cat. No.: B4782484
M. Wt: 459.4 g/mol
InChI Key: ZQIZWQKYUCADSD-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pentanamide is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a methoxyphenyl group, and a thiazole ring

Properties

IUPAC Name

N-(4-bromophenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN2O2S/c1-4-5-6-20(26)25(18-11-9-17(23)10-12-18)22-24-21(15(2)28-22)16-7-13-19(27-3)14-8-16/h7-14H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIZWQKYUCADSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(C1=CC=C(C=C1)Br)C2=NC(=C(S2)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pentanamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone. The bromophenyl and methoxyphenyl groups are then introduced through nucleophilic substitution reactions. The final step involves the formation of the pentanamide linkage through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and substitution reactions, as well as the implementation of automated systems for the amide coupling step. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).

    Reduction: The bromophenyl group can be reduced to a phenyl group using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst, ethanol as solvent.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (dimethylformamide, DMF), elevated temperatures.

Major Products

    Oxidation: Formation of N-(4-bromophenyl)-N-[4-(4-hydroxyphenyl)-5-methyl-1,3-thiazol-2-yl]pentanamide.

    Reduction: Formation of N-(phenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pentanamide.

    Substitution: Formation of N-(4-substituted phenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pentanamide.

Scientific Research Applications

N-(4-bromophenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pentanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pentanamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it could inhibit the activity of a particular enzyme involved in cell proliferation, leading to reduced cancer cell growth. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pentanamide
  • N-(4-fluorophenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pentanamide
  • N-(4-methylphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pentanamide

Uniqueness

N-(4-bromophenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pentanamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to certain molecular targets. Additionally, the combination of the methoxyphenyl and thiazole groups provides a unique structural framework that can be exploited for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pentanamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pentanamide

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